(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is a fine chemical that can be used as a building block in the synthesis of other compounds . It has been shown to be an intermediate for the production of complex compounds .
Synthesis Analysis
While specific synthesis methods for “(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid” were not found, it’s known that similar compounds can be used as building blocks in the synthesis of other compounds .Molecular Structure Analysis
The InChI code for a similar compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m0/s1
. Physical And Chemical Properties Analysis
The compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is a solid at room temperature . Its molecular weight is 262.31 .Scientific Research Applications
Applications in Organic Synthesis
One study discusses the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, indicating the utility of similar cyclopropane derivatives in synthesizing functionalized aryl- and alkenyl-carboxylic acids. This method has been highlighted as a useful approach for preparing various functionalized compounds, showcasing the cyclopropane derivatives' role in organic synthesis processes (Ukai et al., 2006).
Polymer Science Applications
Research on the polymerization of cyclic monomers sheds light on the synthesis of new vinylcyclopropanes and their application in producing hard, transparent, crosslinked polymers. These materials have significant potential in various industrial applications, highlighting the importance of cyclopropane derivatives in the development of new polymeric materials (Moszner et al., 1999).
Development of Novel Chemical Methodologies
Studies also report on the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclo-propane-1-carboxylic acids, demonstrating the cyclopropane derivatives' utility in synthesizing protected amino acid analogs. This research underlines the significance of these compounds in developing new synthetic strategies for amino acids and their analogs, which can have broad implications in medicinal chemistry and drug development (Frick et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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